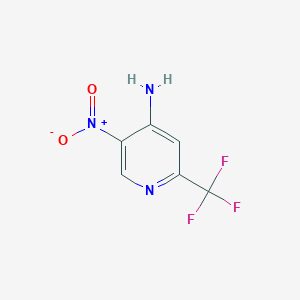

5-Nitro-2-(trifluoromethyl)pyridin-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-nitro-2-(trifluoromethyl)pyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3N3O2/c7-6(8,9)5-1-3(10)4(2-11-5)12(13)14/h1-2H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVCDQWOCSKSIQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1C(F)(F)F)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00625277 | |

| Record name | 5-Nitro-2-(trifluoromethyl)pyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00625277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

438564-36-4 | |

| Record name | 5-Nitro-2-(trifluoromethyl)pyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00625277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-nitro-2-(trifluoromethyl)pyridin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Nitro 2 Trifluoromethyl Pyridin 4 Amine

Direct Synthesis Approaches

Direct synthesis strategies for 5-Nitro-2-(trifluoromethyl)pyridin-4-amine revolve around the sequential or tandem introduction of the nitro (NO₂) and amino (NH₂) groups onto the 2-(trifluoromethyl)pyridine (B1195222) core. The primary methods employed are electrophilic nitration and nucleophilic amination, each with distinct mechanisms and regiochemical considerations.

Nitration of Pyridine (B92270) and Substituted Pyridines

The introduction of a nitro group onto a pyridine ring is a classic example of electrophilic aromatic substitution. However, the electron-deficient nature of the pyridine ring makes it less reactive towards electrophiles compared to benzene (B151609). The presence of an electron-withdrawing trifluoromethyl group further deactivates the ring, necessitating specific and sometimes harsh reaction conditions.

The nitration of pyridine, particularly with reagents like dinitrogen pentoxide (N₂O₅), proceeds through a well-studied mechanism. Initially, the lone pair of the pyridine nitrogen attacks the electrophilic nitrogen of dinitrogen pentoxide, leading to the formation of an N-nitropyridinium nitrate (B79036) intermediate. anaxlab.com This intermediate is key to the subsequent nitration of the pyridine ring.

In the presence of a suitable nucleophile, such as bisulfite, the reaction proceeds via the formation of transient dihydropyridine (B1217469) sulfonic acid species. google.comnih.gov The nitro group can then migrate from the nitrogen atom to a carbon atom of the pyridine ring. Two primary mechanistic pathways have been proposed for this migration: a migration of the nitronium ion within a solvent cage or a sigmatropic shift. anaxlab.com Experimental evidence, particularly from the nitration of substituted pyridines, tends to support the sigmatropic shift mechanism. anaxlab.com

A general representation of the nitration of pyridine using dinitrogen pentoxide and a sulfur-based nucleophile is depicted below:

Pyridine + N₂O₅ → N-Nitropyridinium nitrate

N-Nitropyridinium nitrate + HSO₃⁻ → Dihydropyridine intermediates → 3-Nitropyridine (B142982)

This method offers a viable route to nitrated pyridines under specific conditions.

The position of nitration on a substituted pyridine ring is governed by the electronic and steric effects of the existing substituents. For a pyridine ring containing a trifluoromethyl group at the 2-position, the directing effects of both the ring nitrogen and the trifluoromethyl group must be considered.

The trifluoromethyl group is a strong electron-withdrawing group, which deactivates the ring towards electrophilic attack. chemscene.com This deactivation is most pronounced at the ortho and para positions relative to the trifluoromethyl group. The pyridine nitrogen also deactivates the ring, particularly at the α (2- and 6-) and γ (4-) positions. Therefore, electrophilic substitution is generally favored at the β (3- and 5-) positions.

In the case of 2-(trifluoromethyl)pyridine, nitration is expected to occur primarily at the 3- and 5-positions. The formation of 5-Nitro-2-(trifluoromethyl)pyridine (B55804) would be a plausible outcome of such a reaction.

| Starting Material | Reagents | Product(s) | Observations |

| Pyridine | N₂O₅, SO₂/NaHSO₃ | 3-Nitropyridine | Formation of an N-nitropyridinium intermediate is crucial. anaxlab.comgoogle.com |

| 2-(Trifluoromethyl)pyridine | HNO₃/H₂SO₄ | 5-Nitro-2-(trifluoromethyl)pyridine | The trifluoromethyl group directs nitration to the meta position (C5). |

Table 1: Regioselectivity in Pyridine Nitration

Amination Reactions

The introduction of an amino group onto a nitropyridine ring can be achieved through nucleophilic aromatic substitution reactions. The strong electron-withdrawing nature of the nitro group activates the pyridine ring towards attack by nucleophiles.

A plausible synthetic route to this compound involves the amination of a suitable precursor, such as 4-chloro-5-nitro-2-(trifluoromethyl)pyridine (B1592656). The chlorine atom at the 4-position, activated by the adjacent nitro group and the ring nitrogen, is a good leaving group for nucleophilic substitution.

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the introduction of a nucleophile onto an electron-deficient aromatic ring, replacing a hydrogen atom. nih.gov The reaction typically involves the use of a nucleophile containing a leaving group on the nucleophilic atom. For amination, reagents like hydroxylamine (B1172632) or 4-amino-1,2,4-triazole (B31798) can be used.

The mechanism of VNS involves the initial addition of the nucleophile to the nitroaromatic compound to form a σ-adduct. This is followed by a base-induced elimination of the leaving group and a proton from the ring, leading to the substituted product. The VNS reaction is highly regioselective, with substitution occurring at positions ortho and para to the nitro group.

While a direct VNS amination on 5-nitro-2-(trifluoromethyl)pyridine to yield the target compound has not been explicitly reported, the methodology remains a viable synthetic strategy for related structures.

| Nitroaromatic Substrate | Aminating Agent | Product | Key Features |

| Nitroquinolines | 4-Amino-1,2,4-triazole | Aminated nitroquinolines | VNS allows for direct C-H amination. |

| 3-Nitropyridines | Hydroxylamine | 2-Amino-5-nitropyridines | Selective amination at the position ortho to the nitro group. |

Table 2: Examples of VNS Amination Reactions

Oxidative Nucleophilic Substitution of Hydrogen (ONSH) is another method for the functionalization of C-H bonds in electron-deficient aromatic systems. In this reaction, a nucleophile attacks the aromatic ring to form a σ-adduct, which is then oxidized to the final product. Unlike VNS, the nucleophile in ONSH does not require a leaving group.

The amination of nitro-substituted heteroarenes can be achieved using anilines or other amino sources in the presence of an oxidizing agent. The reaction often proceeds rapidly under ambient conditions. The regioselectivity is typically ortho to the nitro group.

Amination of Halopyridines with Amides

The direct amination of halopyridines represents a common strategy for the synthesis of aminopyridines. A notable method involves the use of simple amides as the source of the amine group, reacting with a chloropyridine under reflux conditions. researchgate.net This approach can be advantageous as it may proceed without the need for transition metal catalysts or strong bases. researchgate.net For the synthesis of this compound, a plausible precursor would be 4-chloro-5-nitro-2-(trifluoromethyl)pyridine. The reaction would involve a nucleophilic aromatic substitution (SNAr) mechanism where the amide nitrogen attacks the electron-deficient C-4 position of the pyridine ring, which is activated by the electron-withdrawing nitro and trifluoromethyl groups. The subsequent loss of a chloride ion would yield the desired aminopyridine.

A proposed reaction mechanism for this transformation involves the amide acting as the nucleophile. researchgate.net The choice of amide can influence the reaction outcome, with various simple amides potentially serving as effective amine sources. researchgate.net

Table 1: Proposed Amination of 4-chloro-5-nitro-2-(trifluoromethyl)pyridine with Amides

| Reactant 1 | Amine Source (Reactant 2) | Conditions | Product |

|---|

Construction of the Pyridine Ring from Trifluoromethyl-Containing Building Blocks

An alternative to functionalizing a pre-formed pyridine ring is to construct the heterocyclic system using building blocks that already contain the trifluoromethyl group. nih.govjst.go.jp This approach, known as cyclocondensation, offers a powerful method for creating substituted pyridines. nih.gov Various trifluoromethyl-containing compounds can serve as starting materials, such as ethyl 4,4,4-trifluoro-3-oxobutanoate or (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one. nih.govjst.go.jp

The synthesis typically involves a reaction between the trifluoromethyl-containing building block and another component that provides the remaining atoms for the pyridine ring, often an enamine or a related species. For instance, the Horner-Wadsworth-Emmons reaction has been utilized to synthesize pyridone intermediates from trifluoromethyl-containing ketones, which can then be further elaborated. nih.gov The specific combination of reactants and reaction conditions dictates the final substitution pattern on the pyridine ring. nih.gov

Table 2: Common Trifluoromethyl-Containing Building Blocks for Pyridine Synthesis

| Building Block | Molecular Formula | Typical Application |

|---|---|---|

| Ethyl 4,4,4-trifluoro-3-oxobutanoate | C₆H₇F₃O₃ | Cyclocondensation reactions |

| (E)-4-Ethoxy-1,1,1-trifluorobut-3-en-2-one | C₆H₇F₃O₂ | Synthesis of pyridone intermediates |

| 2,2,2-Trifluoroacetyl chloride | C₂ClF₃O | Acylation reactions |

Direct Trifluoromethylation Strategies

Direct C-H trifluoromethylation of pyridine rings is an efficient and highly desirable strategy for synthesizing trifluoromethylpyridines. acs.orgresearchgate.net This approach avoids the multi-step sequences often required when starting from pre-functionalized building blocks. acs.org Several methods have been developed, often employing sources of trifluoromethyl radicals or nucleophilic trifluoromethylating agents. researchgate.netacs.org

One strategy involves the activation of the pyridine ring by forming an N-methylpyridinium salt. This salt can then react with a trifluoromethyl source, such as trifluoroacetic acid, in the presence of a promoter like silver carbonate, to achieve regioselective trifluoromethylation. acs.orgresearchgate.net Mechanistic studies suggest this particular reaction may proceed through a nucleophilic trifluoromethylation pathway. acs.orgresearchgate.net Other methods utilize photoredox catalysis or light-mediated reactions with reagents like sodium trifluoromethylsulfinate (Langlois' reagent) to introduce the CF₃ group. acs.org The regioselectivity of direct trifluoromethylation can be a challenge due to the high reactivity of the trifluoromethyl radical, potentially leading to a mixture of 2-, 3-, and 4-trifluoromethylated products. researchgate.netchemrxiv.org

Synthesis via Precursors and Intermediates

The synthesis of this compound can also be achieved through the chemical modification of specifically designed precursors and intermediates.

From 2-Chloro-3-trifluoromethyl-5-nitropyridine Derivatives

The synthesis starting from a halopyridine precursor is a common route. For example, 2-chloro-5-nitro-3-(trifluoromethyl)pyridine (B1587320) can be synthesized from 5-nitro-3-(trifluoromethyl)pyridin-2-ol by reacting it with thionyl chloride (SOCl₂) in the presence of DMF. chemicalbook.com This provides a key intermediate that possesses the necessary nitro and trifluoromethyl groups, along with a reactive chloro-substituent that can be displaced in subsequent reactions. The chloro group in such compounds is activated towards nucleophilic aromatic substitution.

Table 3: Synthesis of 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine

| Precursor | Reagent | Conditions | Product | Yield |

|---|

While not leading directly to an amine, the reaction of chloronitropyridine derivatives with carbon nucleophiles like diethyl malonate demonstrates the reactivity of the C-Cl bond. In a typical reaction, the enolate of diethyl malonate, generated by a base such as sodium hydride (NaH), acts as a nucleophile. It attacks the electron-deficient carbon atom bearing the chlorine in a 2-chloro-nitropyridine derivative. This SNAr reaction results in the formation of a C-C bond, displacing the chloride ion. For instance, reacting 2-chloro-3-nitropyridine (B167233) with diethyl malonate in the presence of NaH in DMSO at elevated temperatures yields diethyl 2-(3-nitropyridin-2-yl)malonate. A similar reaction could be envisaged for a 2-chloro-3-trifluoromethyl-5-nitropyridine derivative, highlighting the utility of this precursor in forming new carbon-carbon bonds at the 2-position.

Synthesis from Related Nitropyridines and Trifluoromethylpyridines

The synthesis of the target compound can draw upon the broader chemistry of nitropyridines and trifluoromethylpyridines. Nitropyridines are versatile intermediates in the synthesis of bioactive molecules. nih.gov The nitro group is a strong electron-withdrawing group, activating the pyridine ring for nucleophilic substitution, and it can also be reduced to an amino group. nih.gov

A general synthetic pathway could involve starting with a suitable trifluoromethylpyridine, such as 2-(trifluoromethyl)pyridine. Nitration of this substrate would likely yield a mixture of isomers, including the desired 5-nitro-2-(trifluoromethyl)pyridine. bldpharm.com Subsequent introduction of the amino group at the 4-position would be the final step. This could potentially be achieved through a sequence of halogenation at the 4-position followed by nucleophilic substitution with an amine source. Alternatively, reduction of a dinitro- or a nitro-cyano-pyridine precursor could also be considered. The synthesis of related compounds like 2-amino-5-nitropyridine (B18323) often involves the nitration of 2-aminopyridine (B139424), followed by separation of isomers. google.comorgsyn.org These established procedures for manipulating nitro and amino groups on the pyridine ring are foundational for developing a specific route to this compound. biosynth.combldpharm.com

Derivatization of Aminopyridines

The synthesis of this compound can be achieved through the derivatization of a suitable aminopyridine precursor. This typically involves the nitration of an aminopyridine, a reaction that requires careful control to achieve the desired regioselectivity.

Functionalization of Amino Groups

The functionalization of the amino group is a key step in the synthesis of the target compound. The primary amine group in the precursor, 4-amino-2-(trifluoromethyl)pyridine (B138153), is an activating group, which can direct electrophilic substitution. However, the strong electron-withdrawing nature of the trifluoromethyl group and the nitrogen atom in the pyridine ring deactivates the ring towards electrophilic aromatic substitution.

Nitration of aminopyridines can be a challenging process. Direct nitration of 2-aminopyridine, for instance, often leads to a mixture of isomers, with 2-amino-5-nitropyridine being the major product. sapub.org The reaction typically proceeds through the formation of a nitraminopyridine intermediate, which then rearranges to the corresponding nitro-aminopyridine. sapub.org The conditions for this rearrangement can influence the final product distribution.

For the synthesis of this compound, a plausible route is the nitration of 4-amino-2-(trifluoromethyl)pyridine. The amino group at the C4 position would direct the incoming nitro group to the C5 position. However, the reaction conditions must be carefully selected to overcome the deactivating effect of the trifluoromethyl group and the pyridine nitrogen.

Influence of Derivatization Reagents on Reaction Outcomes

The choice of derivatization reagents is critical in the synthesis of this compound. Traditional nitrating agents like a mixture of concentrated nitric acid and sulfuric acid are commonly used for the nitration of aromatic compounds. However, for pyridine derivatives, these harsh conditions can lead to low yields and the formation of by-products.

Alternative nitrating agents have been explored to improve the efficiency and selectivity of the reaction. For example, tert-butyl nitrite (B80452) (TBN) has been used for the site-selective C-H nitration of N-heterocycles like quinoxalinones and pyrazinones under metal-free conditions. nih.gov This reagent could potentially be applied to the nitration of 4-amino-2-(trifluoromethyl)pyridine. The reaction conditions, such as the solvent and temperature, would need to be optimized to favor the formation of the desired 5-nitro isomer.

The table below summarizes various nitrating agents and their potential applicability in the synthesis of nitro-substituted pyridines.

| Derivatization Reagent | Typical Substrates | Potential Application for this compound Synthesis | Reference |

| Nitric Acid/Sulfuric Acid | Aromatic compounds, some pyridines | Standard but potentially harsh conditions, may lead to by-products. | sapub.org |

| tert-Butyl Nitrite (TBN) | Quinoxalinones, Pyrazinones | Milder, metal-free conditions, may offer better regioselectivity. | nih.gov |

Green Chemistry Approaches in Synthesis

In recent years, there has been a growing interest in developing more environmentally friendly synthetic methods. Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances.

Solvent-Free Reaction Conditions

Solvent-free reactions offer significant environmental benefits by reducing solvent waste and simplifying purification processes. The synthesis of N-nitrosamines from secondary amines has been reported under solvent-free conditions using tert-butyl nitrite (TBN). rsc.org While this specific reaction is for N-nitrosation, it highlights the potential of TBN in solvent-free transformations.

The application of solvent-free conditions for the nitration of 4-amino-2-(trifluoromethyl)pyridine to produce this compound would be a significant advancement in its green synthesis. Research in this area would need to focus on finding a suitable nitrating agent and optimizing the reaction temperature to achieve a good yield and selectivity without the use of a solvent.

Ultrasound-Assisted Synthesis

Ultrasound has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and milder reaction conditions. The use of ultrasound in chemical reactions is based on the phenomenon of acoustic cavitation, which generates localized hot spots with high temperature and pressure, thereby accelerating the reaction rate. scirp.orgresearchgate.net

Ultrasound-assisted synthesis has been successfully applied to various heterocyclic compounds, including pyrimidines. nih.gov The nitration of aromatic compounds has also been shown to be enhanced by ultrasonic irradiation. scirp.org An ultrasonically assisted method for the nitration of anilides and other aromatic compounds has been reported to give good yields and high regioselectivity in shorter reaction times compared to conventional methods. scirp.org

The application of ultrasound to the synthesis of this compound could offer a greener and more efficient alternative to traditional methods. The table below outlines a hypothetical comparison of conventional versus ultrasound-assisted synthesis for this compound.

| Parameter | Conventional Synthesis | Ultrasound-Assisted Synthesis (Hypothetical) | Reference |

| Reaction Time | Several hours | Minutes to a few hours | scirp.orgresearchgate.net |

| Temperature | Often elevated | Room temperature or slightly elevated | scirp.org |

| Yield | Moderate to good | Potentially higher | researchgate.net |

| Energy Consumption | Higher | Lower | researchgate.net |

Further research is necessary to develop a specific protocol for the ultrasound-assisted synthesis of this compound and to fully evaluate its benefits in terms of yield, purity, and environmental impact.

Reaction Chemistry and Mechanistic Studies of 5 Nitro 2 Trifluoromethyl Pyridin 4 Amine and Its Analogs

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyridine (B92270) chemistry, especially for rings bearing electron-withdrawing substituents. These groups activate the ring towards attack by nucleophiles, facilitating the displacement of a leaving group. In analogs of 5-nitro-2-(trifluoromethyl)pyridin-4-amine, both the nitro group and halogens can serve as key players in these reactions.

The presence of a nitro group significantly enhances the reactivity of halogens on an aromatic ring towards SNAr. rsc.org The nitro group's strong electron-withdrawing nature depletes the electron density of the pyridine ring, making it highly electrophilic and susceptible to nucleophilic attack. nih.govresearchgate.net This activation is particularly pronounced at the positions ortho and para to the nitro group.

In substrates like 5-fluoro-2-nitropyridine, an analog of the target compound's precursors, the fluorine atom is readily displaced by nucleophiles. For instance, the synthesis of precursors to imidazopyridine-based inhibitors has been achieved through the SNAr reaction between various substituted phenols and 5-fluoro-2-nitropyridine. nih.gov The reaction proceeds efficiently in the presence of a base like potassium hydroxide (B78521) in a polar aprotic solvent such as DMSO. nih.gov Similarly, studies on 5-halo-2-nitroanilines demonstrate that halogens can be displaced by various nucleophiles in SNAr reactions. semanticscholar.org

The nitro group itself can, under certain conditions, act as a leaving group in a process known as cine-substitution. This reaction involves the nucleophile attacking a position adjacent to the one bearing the nitro group, followed by the elimination of nitrous acid. nih.gov This reactivity has been particularly noted in the functionalization of nitrated quinolones. nih.gov

The relative reactivity of leaving groups in SNAr reactions is a critical factor. In systems like 6-alkoxy-4-chloro-5-nitropyrimidine, it has been observed that primary amines preferentially displace the alkoxy group over the chlorine atom, a counterintuitive result that highlights the complexity of these reactions. chemrxiv.org In 5-substituted-2,4-dichloropyrimidines, primary and secondary amines typically substitute the chlorine at the C-4 position, while tertiary amines have been shown to selectively facilitate substitution at the C-2 position. nih.gov

Table 1: Examples of SNAr Reactions on Nitropyridine Analogs

| Starting Material | Nucleophile | Product | Reference |

|---|---|---|---|

| 5-Fluoro-2-nitropyridine | Substituted Phenols | Substituted 2-nitrophenyl ethers | nih.gov |

| 2-Methoxy-5-nitropyridine | Piperidine | 2-(Piperidin-1-yl)-5-nitropyridine | researchgate.net |

| 5-Chloro-2-nitroaniline | Thiophenoxide | N-(5-Thiophenoxy-2-nitrophenyl)amine | semanticscholar.org |

| 6-Alkoxy-4-chloro-5-nitropyrimidine | Primary Amines | 4-Chloro-6-(alkylamino)-5-nitropyrimidine | chemrxiv.org |

Influence of Trifluoromethyl Group on Reactivity

The trifluoromethyl (CF₃) group is one of the most powerful electron-withdrawing groups used in medicinal and materials chemistry. chemistryviews.orgnih.gov Its introduction into a pyridine ring dramatically lowers the ring's electron density, thereby increasing its susceptibility to nucleophilic attack. nih.govchemrxiv.org This effect is synergistic with the activation provided by a nitro group.

While direct trifluoromethylation of pyridine rings can be challenging to control regioselectively, methods have been developed for selective introduction at the C-2, C-3, and C-4 positions. chemistryviews.orgchemrxiv.org The presence of the CF₃ group at the 2-position, as in this compound, strongly activates the C-4 and C-6 positions towards nucleophilic attack, should a suitable leaving group be present at those positions.

Reactions Involving the Amino Group

The amino group at the C-4 position of the title compound is a key functional handle for molecular elaboration. Its nucleophilic character allows it to participate in a variety of bond-forming reactions, leading to the construction of more complex molecules and fused heterocyclic systems.

A primary application of aminopyridines in synthesis is their use as precursors for building fused heterocyclic ring systems, which are prevalent in biologically active molecules. rsc.org The amino group, often in concert with an adjacent ring nitrogen or a substituent, acts as a nucleophilic component in cyclization reactions.

Imidazopyridines: The synthesis of imidazo[1,2-a]pyridines, a privileged scaffold in medicinal chemistry, can be achieved from aminopyridine precursors. mdpi.com A common strategy involves the reaction of a 2-aminopyridine (B139424) with an α-haloketone (the Tschitschibabin reaction). In the context of the title compound's analogs, a synthetic route to imidazopyridines involves the initial reduction of a nitro group to an amine. For example, 2-amino-5-nitropyridine (B18323) derivatives are key intermediates. Following the reduction of the nitro group to a diamine, intramolecular cyclization can be induced to form the imidazole (B134444) ring. nih.gov For instance, the reduction of compounds like 2-((3',4'-ethylenedioxy-4-biphenylyl)methoxy)-5-nitropyridine with iron in acidic conditions yields the corresponding aniline, which serves as a direct precursor for forming fused amidines and subsequently imidazopyridines. nih.gov

Azaindoles: Azaindoles, or pyrrolopyridines, are another class of important heterocycles whose synthesis often relies on aminopyridine building blocks. rsc.org A powerful method for constructing the 7-azaindole (B17877) (pyrrolo[2,3-b]pyridine) core involves the Sonogashira coupling of a 2-amino-3-halopyridine with a terminal alkyne, followed by a cyclization step. organic-chemistry.org The subsequent cyclization of the resulting 2-amino-3-(alkynyl)pyridine intermediate onto the alkyne is often promoted by a base, sometimes with the aid of a catalyst or additive like 18-crown-6, to form the fused pyrrole (B145914) ring. organic-chemistry.org The reactivity of N-(4-nitro-2-(trifluoromethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine in amination reactions further demonstrates how substituted aminopyridines are employed in the synthesis of complex azaindole-type structures. ntnu.no

Table 2: Fused Heterocycles from Aminopyridine Analogs

| Precursor Type | Reaction Type | Fused Heterocycle | Reference |

|---|---|---|---|

| 2-Amino-3-iodopyridine | Sonogashira coupling / Cyclization | 2-Substituted-7-azaindole | organic-chemistry.org |

| Substituted 2-amino-5-nitropyridine | Reduction / Cyclization | Imidazo[1,2-a]pyridine | nih.gov |

| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | Amination with substituted aniline | N-Aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | ntnu.no |

Formation of Fused Heterocycles

Pyrido[2,3-d]pyrimidines

The synthesis of the pyrido[2,3-d]pyrimidine (B1209978) scaffold, a privileged structure in medicinal chemistry, typically does not proceed directly from 4-aminopyridine (B3432731) derivatives like this compound. nih.gov Instead, the construction of this fused ring system generally relies on appropriately substituted 2-aminopyridine analogs. mdpi.commdpi.com The two primary strategies involve either building the pyrimidine (B1678525) ring onto a pre-existing pyridine or, conversely, forming the pyridine ring from a pyrimidine precursor. mdpi.com

The most common approach starts with 2-aminopyridine derivatives that are functionalized at the 3-position, such as with a nitrile or carboxylate group. For instance, a 2-amino-3-cyanopyridine (B104079) can undergo cyclization with formamide (B127407) or a similar one-carbon synthon to yield the pyrido[2,3-d]pyrimidine core. nih.gov Another established method involves the reaction of 2,4,6-triaminopyrimidine (B127396) with the sodium salt of nitromalonaldehyde, which forms a 2,4-diamino-6-nitropyrido[2,3-d]pyrimidine in a single step. mdpi.com

A different strategy involves an inverse-electron-demand Diels-Alder reaction, where heterocyclic azadienes react to form the pyridine ring fused to a pyrimidine. baranlab.org While direct synthesis from this compound is not typical, its analogs can be key intermediates in multi-step synthetic sequences leading to these important bicyclic heterocycles. nih.gov

| Starting Material Type | Key Reagents/Conditions | Reaction Principle | Reference |

|---|---|---|---|

| 2-Amino-3-cyanopyridine | Formamide, Acylation/Thioacylation | Intramolecular heterocyclization | nih.gov |

| 2,4,6-Triaminopyrimidine | Sodium salt of nitromalonaldehyde | Cyclocondensation | mdpi.com |

| Substituted Pyridones | Guanidine systems | Cyclization | nih.gov |

Pyrrolo[3,2-c]pyridine Derivatives

The synthesis of pyrrolo[3,2-c]pyridine derivatives, also known as 5-azaindoles, from precursors like this compound typically requires a multi-step approach. A plausible strategy involves the chemical modification of the starting material to introduce functionalities amenable to pyrrole ring formation.

One potential pathway begins with the conversion of the 4-amino group of the title compound into a more versatile handle, such as a halogen, via a Sandmeyer-type reaction. The resulting 4-chloro-5-nitro-2-(trifluoromethyl)pyridine (B1592656) analog serves as a key intermediate. This intermediate can then undergo reactions common for the synthesis of fused pyrroles. For example, the Bartoli indole (B1671886) synthesis, which involves the reaction of a nitro-aromatic compound with a vinyl Grignard reagent, is a well-established method for constructing pyrrolo-fused systems.

Another approach is the Fischer indole synthesis, which would require condensation of a pyridine-hydrazine derivative with a ketone or aldehyde. A further strategy is the Madelung synthesis, involving the intramolecular cyclization of an N-acyl-aminopyridine at high temperatures. These classical indole syntheses can be adapted for the preparation of their aza-analogs, the pyrrolopyridines.

| Synthetic Strategy | Typical Precursor | General Description |

|---|---|---|

| Bartoli Synthesis | Nitropyridine | Reaction with vinyl Grignard reagents to form the pyrrole ring. |

| Pictet–Spengler reaction | Furan-ethylamine derivative | Condensation with an aldehyde followed by acid-catalyzed cyclization. |

| Palladium-catalyzed Cyclization | Dibromopyridine and alkyne | Sonogashira coupling followed by tandem C-N coupling and cyclization. |

Reactions Involving the Nitro Group

Reduction of the Nitro Group

The reduction of the nitro group in this compound to the corresponding 2-(trifluoromethyl)pyridine-4,5-diamine is a pivotal transformation, yielding a versatile intermediate for the synthesis of various heterocyclic systems. This reduction can be accomplished using a variety of standard methodologies. orientjchem.org

Catalytic hydrogenation is a highly effective method, commonly employing catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney Nickel under a hydrogen atmosphere. nih.govyoutube.com This method is often preferred for its clean reaction profile and high yields. youtube.com Electrocatalytic hydrogenation using catalysts like carbon-supported rhodium has also been demonstrated for the reduction of pyridines at ambient temperature and pressure. nih.gov

Alternatively, chemical reduction methods are widely used. These include the use of metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl). mdma.chstackexchange.com Stannous chloride (SnCl₂) in a suitable solvent like ethanol (B145695) or ethyl acetate (B1210297) is another common and effective reagent for this transformation. scispace.comreddit.com The choice of reducing agent can be critical to ensure chemoselectivity and avoid the reduction of other functional groups if present. stackexchange.com

| Reagent/System | Reaction Type | Typical Conditions | Reference |

|---|---|---|---|

| H₂ / Pd/C or Pt/C | Catalytic Hydrogenation | H₂ gas, solvent (e.g., EtOH, MeOH) | researchgate.net |

| Raney Ni | Catalytic Hydrogenation | H₂ gas or Hydrazine, solvent (e.g., DMF) | mdpi.com |

| Fe / HCl or NH₄Cl | Chemical Reduction | Aqueous or alcoholic solvent, reflux | reddit.com |

| SnCl₂ / HCl | Chemical Reduction | Ethanol, reflux | scispace.com |

| Sodium Dithionite (Na₂S₂O₄) | Chemical Reduction | Aqueous/organic biphasic system | mdma.ch |

Oxidative Substitution Methods

The term "oxidative substitution" can encompass several reaction types on nitropyridine systems. One interpretation is the oxidative nucleophilic substitution of hydrogen (ONSH), where a nucleophile replaces a hydrogen atom on the electron-deficient pyridine ring, with the reaction being driven by an external oxidant. researchgate.net For instance, 3-nitropyridine (B142982) can react with amines at the position para to the nitro group under oxidative conditions. researchgate.net

More commonly, the strong electron-withdrawing nature of the nitro group facilitates nucleophilic aromatic substitution (SNAr) of a suitable leaving group on the pyridine ring. nih.govyoutube.com While the nitro group itself can act as a leaving group, its displacement often requires harsh conditions or very strong nucleophiles. researchgate.net For example, the nitro group of methyl 3-nitropyridine-4-carboxylate has been successfully replaced by a fluoride (B91410) anion. researchgate.net The substitution of a nitro group in pyridine N-oxides by Grignard reagents has also been reported. acs.org

A related process is the Vicarious Nucleophilic Substitution (VNS), where a carbanion bearing a leaving group attacks the electron-deficient ring at a hydrogen-bearing carbon, followed by base-induced elimination to yield a formally substituted product. nih.govacs.org This method allows for the direct C-H functionalization of nitropyridines. nih.gov Another distinct transformation is the von Richter reaction, where treatment of an aromatic nitro compound with cyanide leads to the substitution of the nitro group by a carboxyl group, positioned ortho to the original location of the nitro group. wikipedia.orgdbpedia.orgwikiwand.com This reaction proceeds through a complex mechanism involving cine-substitution. wikipedia.orgslideshare.net

Computational and Theoretical Investigations of Reaction Mechanisms

Density Functional Theory (DFT) Studies of Reaction Pathways

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the complex reaction mechanisms associated with nitropyridine chemistry. researchgate.nettjnpr.orgnih.gov DFT calculations allow for the detailed investigation of potential energy surfaces, enabling the determination of geometries for reactants, intermediates, transition states, and products. tandfonline.comjiaolei.group

For instance, DFT has been used to study the synthesis of pyrido[2,3-d]pyrimidine derivatives, providing insights into the optimized geometry and electronic properties (such as HOMO-LUMO energy gaps) of the synthesized compounds. researchgate.net Such studies can correlate the calculated molecular properties with the observed biological activity of the molecules. tjnpr.orgnih.gov In one study on the formation of pyrido[2,3-d]pyrimidines, a detailed microkinetic analysis identified the carbon-carbon bond formation step as rate-determining.

DFT is also applied to understand the mechanisms of nitro group reduction. mdpi.comjiaolei.group Theoretical studies on the reduction of nitroaromatic compounds on metallic iron surfaces suggest that direct electron transfer from the metal to the nitroaromatic compound is a critical initial step, leading to the destabilization and subsequent transformation of the nitro group. mdpi.com Similarly, DFT calculations have been employed to explore the 4,4'-bipyridine-catalyzed reduction of nitroarenes by diboron (B99234) compounds, identifying an N-boryl-4,4'-bipyridyl radical as a crucial intermediate and revealing that the formation of the subsequent arylnitrene occurs on a triplet potential energy surface. jiaolei.group These computational insights are invaluable for rationalizing observed reactivity and for the future design of more efficient catalysts and synthetic pathways. jiaolei.group

| Area of Study | Information Obtained from DFT | Significance | Reference |

|---|---|---|---|

| Heterocycle Synthesis | Optimized geometries, HOMO-LUMO energies, transition state analysis | Correlates structure with activity, elucidates rate-determining steps | tandfonline.comresearchgate.net |

| Nitro Group Reduction | Mechanism of electron transfer, stability of intermediates, potential energy surfaces | Explains catalyst-substrate interactions and reaction pathways | mdpi.comjiaolei.group |

| Thermochemistry | Heats of formation via isodesmic reactions | Predicts thermodynamic stability of various isomers | researchgate.net |

Analysis of Tautomeric Forms and Energy Barriers

The chemical behavior and reactivity of this compound are significantly influenced by the phenomenon of tautomerism, which involves the migration of a proton to create structural isomers that can exist in equilibrium. For this substituted 4-aminopyridine, several tautomeric forms are theoretically possible, primarily involving amine-imine and nitro-aci-nitro tautomerism. The relative stability of these tautomers and the energy barriers for their interconversion are critical for understanding the compound's properties and reaction mechanisms. These aspects are typically investigated using computational quantum chemistry methods, such as Density Functional Theory (DFT).

Tautomeric Forms of this compound

The principal tautomeric equilibrium for this compound involves the migration of a proton from the exocyclic amino group to the ring nitrogen atom, resulting in an imine tautomer. Additionally, the presence of the nitro group allows for the formation of an aci-nitro tautomer.

The primary tautomeric forms considered are:

Amine Tautomer (A): The canonical and generally most stable form.

Imine Tautomer (B): Formed by a 1,3-proton shift from the exocyclic nitrogen to the pyridine ring nitrogen.

Aci-Nitro Tautomer (C): Formed by proton transfer from the carbon adjacent to the nitro group to one of the oxygen atoms of the nitro group.

Due to the strong electron-withdrawing nature of both the nitro (NO₂) and trifluoromethyl (CF₃) groups, the electronic landscape of the pyridine ring is significantly altered, which in turn influences the stability of these tautomers.

Research Findings on Tautomer Stability

While specific experimental or computational studies on the tautomerism of this compound are not extensively available in the public domain, valuable insights can be drawn from research on analogous substituted aminopyridines and nitro-containing heterocyclic compounds.

Computational studies on substituted aminopyridines consistently show that the amine tautomer is the most stable form in the gas phase and in various solvents. researchgate.net For instance, DFT calculations on methyl-substituted 2-aminopyridines indicate that the canonical amine form is significantly more stable than its imine counterpart. nih.gov A study on 2-amino-4-methylpyridine (B118599) found the amine tautomer to be more stable by 13.60 kcal/mol compared to the corresponding imine form. nih.gov

The presence of strong electron-withdrawing groups, such as the nitro group, can influence the tautomeric equilibrium. nih.gov In a study on substituted purines, the introduction of a nitro group was found to have a substantial effect on the relative energies of the tautomers. nih.gov However, even in these cases, the amino form generally remains the most populated species.

Computational investigations on other nitro-containing heterocycles, such as 5-nitro-2,4-dihydro-3H-1,2,4-triazol-3-one (NTO), have shown that aci-nitro tautomers are considerably less stable than their nitro counterparts, with relative energies being approximately 30 kcal/mol higher. researchgate.net This suggests that the aci-nitro tautomer of this compound would be a high-energy species and unlikely to be present in significant concentrations under normal conditions.

Based on these findings from analogous systems, the expected order of stability for the tautomers of this compound is: Amine Tautomer > Imine Tautomer >> Aci-Nitro Tautomer .

Table 1: Predicted Relative Energies of this compound Tautomers (Illustrative)

| Tautomer | Structure | Predicted Relative Energy (kcal/mol) | Predicted Equilibrium Population (%) |

| Amine (A) |  | 0.0 | >99.9 |

| Imine (B) |  | 10 - 15 | <0.1 |

| Aci-Nitro (C) |  | >25 | Negligible |

Note: The values in this table are illustrative and extrapolated from computational data on analogous compounds like substituted aminopyridines and nitro-heterocycles. nih.govnih.govresearchgate.net Specific DFT calculations on this compound are required for precise energy values.

Energy Barriers for Tautomeric Interconversion

The energy barrier for the proton transfer between tautomers is a key factor in determining the kinetics of their interconversion. High-energy barriers indicate that the tautomers, even if thermodynamically unfavorable, might be kinetically persistent.

For the amine-imine tautomerization in aminopyridine systems, the proton transfer is not a spontaneous process and involves a significant activation energy barrier. Computational studies on 2-amino-4-methylpyridine calculated a barrier of 44.81 kcal/mol for the direct hydrogen proton transfer from the amino group to the ring nitrogen. researchgate.netnih.gov This high barrier suggests that the interconversion between the amine and imine tautomers is slow at ambient temperatures.

The mechanism of proton transfer can be influenced by the presence of solvent molecules or other species that can act as proton relays, potentially lowering the energy barrier. researchgate.net However, even with assistance, the barriers for such proton transfers in similar heterocyclic systems remain substantial.

Table 2: Predicted Energy Barriers for Tautomerization of this compound (Illustrative)

| Reaction | Transition State | Predicted Energy Barrier (kcal/mol) |

| Amine (A) ⇌ Imine (B) | Direct Proton Transfer | 40 - 50 |

| Amine (A) ⇌ Aci-Nitro (C) | Intramolecular Proton Transfer | >50 |

Note: These energy barrier values are estimates based on published computational studies of proton transfer in analogous aminopyridine and nitro-heterocyclic systems. researchgate.netnih.govresearchgate.net They serve to illustrate the expected kinetic stability of the amine tautomer.

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and stereochemistry of the constituent atoms. For 5-Nitro-2-(trifluoromethyl)pyridin-4-amine, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

The ¹H NMR spectrum of this compound is expected to reveal distinct signals corresponding to the protons on the pyridine (B92270) ring and the amine group. The pyridine ring contains two aromatic protons. Due to the electron-withdrawing nature of the nitro (-NO₂) and trifluoromethyl (-CF₃) groups, these protons are expected to be deshielded and resonate at a lower field (higher ppm value) compared to unsubstituted pyridine. libretexts.org

The proton in the C-3 position is anticipated to appear as a singlet, influenced by the adjacent amine and trifluoromethyl groups. The proton at the C-6 position would also likely present as a singlet. The amine (-NH₂) protons typically appear as a broad singlet, and its chemical shift can be variable depending on the solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted data based on analogous structures and general principles.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-3 | 7.0 - 7.5 | s |

| H-6 | 8.5 - 9.0 | s |

| -NH₂ | 5.0 - 7.0 | br s |

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts are significantly influenced by the electronegativity of attached functional groups.

The carbon atom of the trifluoromethyl group (C-CF₃) will appear as a quartet due to coupling with the three fluorine atoms. The carbons of the pyridine ring will have their chemical shifts dictated by the positions of the nitro, amine, and trifluoromethyl substituents. The carbon attached to the trifluoromethyl group (C-2) and the carbon bearing the nitro group (C-5) are expected to be significantly downfield. In contrast, the carbon attached to the amine group (C-4) would be shifted upfield relative to other carbons in the ring due to the electron-donating effect of the amine group.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted data based on analogous structures and general principles.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 145 - 155 (q) |

| C-3 | 110 - 120 |

| C-4 | 150 - 160 |

| C-5 | 135 - 145 |

| C-6 | 140 - 150 |

| -CF₃ | 120 - 130 (q) |

¹⁹F NMR is a powerful technique for the direct observation of fluorine atoms in a molecule. ox.ac.uk For this compound, this technique would show a single resonance for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal provides a sensitive probe of the electronic environment around the -CF₃ group. Given the electron-withdrawing nature of the pyridine ring and the nitro group, the fluorine signal is expected to be in a characteristic region for trifluoromethyl groups attached to aromatic systems.

Table 3: Predicted ¹⁹F NMR Chemical Shift for this compound Predicted data based on analogous structures and general principles.

| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -CF₃ | -60 to -70 | s |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both IR and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR and Raman spectra of this compound would be characterized by several key vibrational modes. The nitro group (-NO₂) typically shows two strong stretching vibrations: an asymmetric stretch around 1500-1570 cm⁻¹ and a symmetric stretch between 1300-1380 cm⁻¹. vscht.cz The amine group (-NH₂) will exhibit N-H stretching vibrations in the region of 3200-3500 cm⁻¹. vscht.cz

The trifluoromethyl group (-CF₃) has strong C-F stretching absorptions, usually found in the 1100-1300 cm⁻¹ range. The pyridine ring itself will have a series of characteristic C-C and C-N stretching vibrations between 1400 and 1600 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹.

Table 4: Predicted IR and Raman Vibrational Frequencies for this compound Predicted data based on analogous functional groups.

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| -NH₂ | N-H Stretch | 3200 - 3500 |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| -NO₂ | Asymmetric Stretch | 1500 - 1570 |

| Pyridine Ring | C=C, C=N Stretch | 1400 - 1600 |

| -NO₂ | Symmetric Stretch | 1300 - 1380 |

| -CF₃ | C-F Stretch | 1100 - 1300 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. msu.edu

For this compound (molar mass: 207.11 g/mol ), the mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z 207. Under softer ionization conditions, such as electrospray ionization (ESI), protonated ([M+H]⁺) or other adduct ions are commonly observed. uni.lu The predicted m/z for the protonated molecule is 208.03. uni.lu The fragmentation pattern would likely involve the loss of the nitro group (-NO₂) or cleavage of the trifluoromethyl group.

Table 5: Predicted Mass Spectrometry Data for this compound Predicted data from PubChem. uni.lu

| Adduct | Predicted m/z |

| [M+H]⁺ | 208.03284 |

| [M+Na]⁺ | 230.01478 |

| [M-H]⁻ | 206.01828 |

| [M]⁺ | 207.02501 |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry is a powerful technique used to determine the elemental formula of a compound with high accuracy. By measuring the mass-to-charge ratio (m/z) to a high degree of precision, HRMS can distinguish between compounds that have the same nominal mass but different chemical formulas.

For this compound, with the chemical formula C₆H₄F₃N₃O₂, the theoretical exact mass can be calculated by summing the masses of its constituent isotopes. This calculated value serves as a benchmark for experimental determination via HRMS. The close agreement between the measured and theoretical exact mass provides unambiguous confirmation of the compound's elemental composition.

Interactive Data Table: HRMS Data for this compound

| Parameter | Value |

| Chemical Formula | C₆H₄F₃N₃O₂ |

| Theoretical Exact Mass | 207.02556 g/mol echemi.com |

| Ionization Mode | Electrospray Ionization (ESI) is commonly used for such compounds, typically in positive ion mode [M+H]⁺. |

| Expected Adduct [M+H]⁺ | 208.03283 g/mol |

| Mass Accuracy | Typically measured in parts per million (ppm). A value < 5 ppm is generally considered confirmation of the elemental composition. |

Note: The table presents the theoretical exact mass. Experimental values from research studies would be compared against this to confirm the compound's identity.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is then used to construct a detailed model of the molecular and crystal structure.

While specific published crystallographic data for this compound is not widely available in the surveyed literature, the application of this technique would provide critical insights. The analysis would reveal bond lengths, bond angles, and torsion angles, defining the molecule's conformation. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding and π-stacking, that govern how the molecules pack together in the crystal lattice. This information is crucial for understanding the compound's physical properties and for rational drug design and materials science applications.

Interactive Data Table: Illustrative X-ray Crystallography Data for a Pyridine Derivative

The following table illustrates the type of data that would be obtained from an X-ray crystallographic analysis of a compound like this compound. The values are representative of a related nitro-substituted pyridine structure for illustrative purposes.

| Parameter | Illustrative Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | a = 3.8573 Å, b = 20.334 Å, c = 13.629 Å |

| Unit Cell Angles | α = 90°, β = 90.57°, γ = 90° |

| Volume (V) | 1068.9 ų |

| Molecules per Unit Cell (Z) | 4 |

| Key Dihedral Angle (e.g., Pyridyl to Nitro group) | This would describe the twist of the nitro group relative to the pyridine ring. |

Note: This data is illustrative and does not represent experimentally determined values for this compound.

Applications in Advanced Organic Synthesis and Materials Science

Synthetic Intermediates in Pharmaceutical Chemistry

The trifluoromethylpyridine (TFMP) motif is a key structural component in numerous active pharmaceutical ingredients. The specific arrangement of functional groups in 5-Nitro-2-(trifluoromethyl)pyridin-4-amine makes it a valuable precursor in the synthesis of complex, biologically active molecules.

Precursors for Biologically Active Compounds

The primary role of this compound in pharmaceutical synthesis is as a precursor to more complex molecules. The nitro group is a versatile functional handle that is often chemically modified in subsequent synthetic steps. A common and critical transformation is the reduction of the nitro group to a primary amine. This resulting diamine can then undergo a wide range of chemical reactions, such as acylation, sulfonation, or participation in coupling reactions, to build the final active pharmaceutical ingredient (API).

Nitropyridine derivatives serve as readily available precursors for a variety of promising bioactive molecules, including antitumor, antibacterial, and antifungal compounds. For instance, the related compound, 4-Amino-2-(trifluoromethyl)pyridine (B138153), which can be synthesized from its nitro precursor, is utilized in the creation of oral checkpoint kinase 1 (CHK1) inhibitors for potential use in immunotherapy. The synthesis of potent Janus kinase 2 (JAK2) inhibitors and glycogen (B147801) synthase kinase-3 (GSK3) inhibitors has also been demonstrated using nitropyridine intermediates, where the reduction of the nitro group is a key step. This established synthetic pathway underscores the importance of nitro-containing pyridines like this compound as foundational building blocks.

Role in Drug Design and Discovery

The incorporation of a trifluoromethyl (-CF3) group into a drug candidate is a common strategy in modern medicinal chemistry to enhance its properties. The -CF3 group can improve metabolic stability, increase lipophilicity, and enhance binding affinity to biological targets. The pyridine (B92270) ring itself is a common scaffold in many drugs. The combination of these features in the this compound scaffold makes it an attractive starting point for drug discovery programs.

Researchers utilize such building blocks to create libraries of novel compounds for screening against various diseases. For example, a related isomer, 5-Nitro-N-(3-(trifluoromethyl)phenyl)pyridin-2-amine, has been identified as a novel and pure androgen receptor antagonist, highlighting the potential of this compound class in developing treatments for conditions like antiandrogen-resistant prostate cancer. The presence of the nitro group is crucial, as it not only serves as a synthetic handle but also significantly influences the electronic properties of the molecule, which can be critical for its biological activity.

Table 1: Research on Related Bioactive Trifluoromethylpyridines

| Lead Compound/Intermediate | Target/Application | Research Finding |

| 4-Amino-2-(trifluoromethyl)pyridine | Checkpoint Kinase 1 (CHK1) | Serves as a key building block for synthesizing oral CHK1 inhibitors for immunotherapy. |

| 2-Chloro-5-methyl-3-nitropyridine | Janus Kinase 2 (JAK2) | Acts as a precursor for a series of potent JAK2 inhibitors. |

| 5-Nitro-N-(3-(trifluoromethyl)phenyl)pyridin-2-amine | Androgen Receptor | Discovered as a novel pure antagonist with potential against antiandrogen resistance. |

Building Blocks for Agrochemicals

The trifluoromethylpyridine (TFMP) structure is not only prevalent in pharmaceuticals but also in a significant number of modern agrochemicals, including herbicides, insecticides, and fungicides. More than 20 different TFMP-containing agrochemicals have been commercialized, demonstrating the importance of this chemical class to crop protection.

This compound serves as a key building block for the synthesis of these complex agrochemicals. The general synthetic strategy often mirrors that used in pharmaceutical chemistry, where the nitro and amine groups on the pyridine ring are sequentially functionalized to build the final active ingredient. The trifluoromethyl group imparts desirable properties to pesticides, such as enhanced efficacy and greater resistance to environmental and metabolic degradation, leading to longer-lasting pest control. The development of effective agrochemicals relies on the availability of versatile intermediates like this compound to enable the creation of innovative and potent formulations.

Table 2: Notable Agrochemicals Containing the Trifluoromethylpyridine Moiety

| Agrochemical | Type | Target/Use |

| Fluazifop-butyl | Herbicide | Post-emergence control of grass weeds. |

| Flonicamid | Insecticide | Control of aphids and other sap-feeding insects. |

| Sulfoxaflor | Insecticide | Control of sap-feeding pests. |

| Pyridalyl | Insecticide | Control of lepidopterous pests. |

Development of Novel Functional Materials

The unique electronic properties of this compound suggest its potential as a precursor for novel functional materials, although specific applications in this area are less documented than its role in life sciences. The combination of a π-deficient pyridine ring with powerful electron-withdrawing nitro and trifluoromethyl groups creates a molecule with a low-lying Lowest Unoccupied Molecular Orbital (LUMO), a characteristic that is of great interest in materials science.

Applications in Photovoltaic Devices (e.g., Exciton (B1674681) Blockers)

In the field of organic electronics, particularly in organic photovoltaic (OPV) devices, materials known as exciton blocking layers (EBLs) are crucial for efficient device performance. An EBL prevents excitons (bound electron-hole pairs) from reaching an electrode and quenching non-productively, while still allowing for efficient charge transport. Ideal EBL materials possess a wide energy bandgap and a high triplet energy.

While direct application of this compound as an EBL has not been extensively reported, its electronic profile makes its derivatives potential candidates for such roles. The strong electron-withdrawing nature of the nitro and trifluoromethyl groups suggests that materials derived from this scaffold could possess the requisite high ionization potential and electron affinity suitable for use in charge transport and energy-level tuning in organic electronic devices. Further research and derivatization would be necessary to optimize its properties for specific applications like exciton blockers in OPVs.

Fluorescent Molecules and Optical Properties

The development of novel fluorophores for applications in sensing, imaging, and organic light-emitting diodes (OLEDs) is a major area of materials research. While many substituted pyridines are fluorescent, aromatic nitro compounds are typically known to quench fluorescence through efficient non-radiative decay pathways. Therefore, this compound itself is not expected to be a strong emitter of light.

However, its value lies in its role as a synthetic intermediate for creating new fluorescent materials. The nitro group can be chemically replaced or transformed. For example, replacing the nitro group with a donor group via nucleophilic aromatic substitution, or its reduction to an amine followed by reaction with a fluorophore, can create a new molecule with significant "push-pull" character, a common design strategy for creating molecules with strong fluorescence and interesting optical properties. Thus, while not fluorescent itself, this compound is a valuable building block for the rational design and synthesis of advanced optical materials.

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Routes

The synthesis of complex pyridine (B92270) derivatives is a rapidly advancing field. numberanalytics.com Future research will likely move beyond traditional methods to embrace novel catalytic systems and unconventional strategies for constructing the pyridine core of molecules like 5-Nitro-2-(trifluoromethyl)pyridin-4-amine.

Key emerging synthetic techniques include:

Photocatalysis and Electrocatalysis : These methods represent a frontier in pyridine synthesis, offering mild reaction conditions and high selectivity. numberanalytics.com Visible-light photocatalysis, for example, can facilitate the formation of pyridine derivatives through radical-mediated pathways, while electrocatalysis uses electric potential to drive reactions, providing an alternative to conventional thermal methods. numberanalytics.comacs.org

Cyclocondensation Reactions : The use of trifluoromethyl-containing building blocks in cyclocondensation reactions is a proven and effective strategy for creating trifluoromethylpyridines. researchgate.netnih.gov Future work could focus on discovering new building blocks and reaction partners to diversify the range of accessible structures. Commonly used building blocks in this area include ethyl 4,4,4-trifluoro-3-oxobutanoate and (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one. nih.gov

Computational Design and Prediction of New Derivatives

Computational chemistry is an indispensable tool in modern drug discovery and materials science, enabling the rational design of new molecules with desired properties. elsevier.com By applying computational models to the this compound scaffold, researchers can predict the properties of novel derivatives before undertaking their synthesis, saving significant time and resources.

Emerging computational strategies include:

Scaffold Hopping : This strategy involves replacing a central molecular core with a structurally different but functionally equivalent group. A "scaffold-hopping" approach was successfully used to design novel 2-amino-4-(trifluoromethyl)pyrimidine (B92195) derivatives as potential inhibitors of Werner (WRN) helicase, demonstrating its utility in discovering new bioactive compounds. nih.gov This could be applied to the pyridine core of the target compound to explore new chemical space.

Molecular Docking and Property Prediction : Molecular docking can be used to predict the binding affinity and orientation of a designed molecule within the active site of a biological target. This was used to validate findings for potential WRN-dependent anticancer agents. nih.gov Additionally, computational tools can predict key molecular properties that influence a compound's activity and suitability, such as lipophilicity (ClogP) and dipole moment, which were identified as crucial factors in the design of anti-Trypanosoma cruzi agents. nih.gov

Investigating Further Derivatization Strategies for Enhanced Properties

Derivatization, the process of transforming a chemical compound into a product of similar structure (a derivative), is a cornerstone of medicinal chemistry for optimizing activity, selectivity, and pharmacokinetic properties. The this compound structure offers multiple sites for modification, primarily the amine group and the aromatic pyridine ring.

Future derivatization strategies could involve:

Amine Group Modification : The primary amine group is a key handle for derivatization. A wide array of reagents can react with amino groups to form new functional groups. rsc.org For instance, 1-fluoro-2-nitro-4-(trifluoromethyl)benzene (FNBT) is a reagent used for the derivatization of amino acids and polyamines, undergoing rapid nucleophilic substitution. rsc.orgmdpi.com Exploring reactions with reagents like FNBT or others such as phenyl isothiocyanate (PITC) and fluorenyl methyl chloroformate (FMOC) could yield novel derivatives with altered properties. rsc.org

Ring Transformation and Cyclization : The pyridine ring itself can be a substrate for further reactions. For example, 2-hydrazinopyridines can undergo visible light-mediated cyclization with isothiocyanates to form triazolopyridine derivatives. acs.org Applying such a strategy to an analogue of the target compound could create fused heterocyclic systems, significantly expanding the structural diversity.

N-Oxide Formation : The oxidation of the pyridine nitrogen to form a pyridine N-oxide is a versatile strategy. Pyridine N-oxides are valuable synthetic intermediates that can undergo a variety of subsequent reactions, opening up new avenues for functionalization. researchgate.net

| Derivatization Reagent | Abbreviation | Target Functional Group | Potential Application |

| 1-fluoro-2-nitro-4-(trifluoromethyl)benzene | FNBT | Primary/Secondary Amines | Used for HPLC analysis of amino acids and polyamines; undergoes fast nucleophilic substitution. rsc.orgmdpi.com |

| Phenyl isothiocyanate | PITC | Primary/Secondary Amines | Forms phenylthiocarbamoyl derivatives for LC/MS analysis. rsc.org |

| Fluorenyl methyl chloroformate | FMOC | Primary/Secondary Amines | Used for derivatization of biogenic amines for HPLC analysis. rsc.org |

| Diethyl ethoxymethylenemalonate | DEEMM | Primary/Secondary Amines | Reacts with amino acids, including proline, for UV detection. rsc.org |

This table is generated based on data from the text.

Sustainable and Eco-Friendly Synthetic Methodologies

The principles of green chemistry are increasingly being integrated into synthetic planning to minimize environmental impact. semanticscholar.org This involves reducing waste, avoiding hazardous solvents, and using energy-efficient processes.

Key sustainable trends applicable to the synthesis of this compound and its derivatives include:

Microwave-Assisted Synthesis : Microwave irradiation can dramatically accelerate reaction rates and often leads to higher yields compared to conventional heating. semanticscholar.org Crucially, many microwave-assisted reactions can be performed under solvent-free ("neat") conditions, which eliminates the use of volatile organic compounds and simplifies product purification. semanticscholar.org

Visible-Light Photocatalysis : As mentioned, visible light-induced reactions are emerging as a green alternative to traditional synthesis. acs.org These methods operate at room temperature, use light as a traceless reagent, and can eliminate the need for toxic metal catalysts and hazardous solvents, aligning well with green chemistry principles. acs.org

Catalyst-Free and Solvent-Free Reactions : The ultimate goal of green synthesis is to perform reactions with minimal additives. Procedures are being developed that use neat reactants under microwave irradiation without any added catalyst, representing a significant step toward truly sustainable chemical manufacturing. semanticscholar.org

| Sustainable Methodology | Key Advantages | Example Application in Heterocycle Synthesis |

| Microwave-Assisted Synthesis | Enhanced reaction rates, higher yields, potential for solvent-free conditions. semanticscholar.org | Synthesis of tetrahydropyrimidines under solvent- and catalyst-free conditions. semanticscholar.org |

| Visible-Light Photocatalysis | Mild reaction conditions, low energy consumption, avoids hazardous reagents. acs.org | One-pot synthesis of 3-amino- numberanalytics.comrsc.orgnih.gov-triazolo[4,3-a]pyridine analogs. acs.org |

| Heterogeneous Catalysis | Catalyst recyclability, ease of product separation. numberanalytics.com | Use of zeolite-based catalysts for alkylation and acylation reactions to form pyridine derivatives. numberanalytics.com |

This table is generated based on data from the text.

Q & A

Basic: What are the key synthetic routes for 5-Nitro-2-(trifluoromethyl)pyridin-4-amine?

Methodological Answer:

The synthesis typically involves nitration and functional group introduction on a pyridine scaffold. A common approach includes:

- Step 1: Starting with 2-(trifluoromethyl)pyridin-4-amine, introduce the nitro group via electrophilic aromatic nitration. Reaction conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) must balance reactivity and regioselectivity to avoid over-nitration or ring decomposition .

- Step 2: Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product.

Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Nitration | HNO₃ (1.2 eq), H₂SO₄, 0°C, 4h | 65–70 | >95% |

Basic: How is this compound characterized spectroscopically?

Methodological Answer:

- ¹H/¹³C NMR: The nitro group deshields adjacent protons, with distinct splitting patterns (e.g., H-3 and H-6 protons show coupling constants >2.5 Hz). The CF₃ group appears as a quartet in ¹⁹F NMR at ~-60 ppm .

- Mass Spectrometry (HRMS): Molecular ion [M+H]⁺ at m/z 222.12 (calculated) confirms the molecular formula C₆H₄F₃N₃O₂ .

- IR Spectroscopy: Stretching vibrations for NO₂ (~1520 cm⁻¹) and C-F (~1120 cm⁻¹) provide functional group confirmation .

Advanced: How can computational modeling elucidate the electronic structure of this compound?

Methodological Answer:

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) predict:

- Electron Density Distribution: The nitro group withdraws electron density, making the pyridine ring electron-deficient. This affects reactivity in cross-coupling reactions .

- Interactions with Biomolecules: Molecular docking studies reveal potential binding motifs with enzymes (e.g., nitroreductases) via hydrogen bonding with the amine and nitro groups .

Key Insight: Simulations guide experimental design by identifying reactive sites and predicting stability under varying pH or temperature .

Advanced: How to resolve contradictory data in optimizing nitration regioselectivity?

Methodological Answer:

Contradictions in nitro group positioning may arise from competing resonance effects. Strategies include:

- Controlled Reaction Monitoring: Use in-situ FTIR or LC-MS to track intermediate formation and adjust stoichiometry/reactivity.

- Solvent Screening: Polar aprotic solvents (e.g., DCE) improve nitro group orientation vs. polar protic solvents (e.g., acetic acid), which may promote side reactions .

- Isotopic Labeling: ¹⁵N-labeled HNO₃ helps trace nitro group incorporation pathways via NMR .

Basic: What purification techniques ensure high-purity samples?

Methodological Answer:

- HPLC: Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) achieves >99% purity. Retention time (~8.2 min) is validated against standards .

- Recrystallization: Ethanol/water (3:1 v/v) yields crystalline product with minimal impurities (<0.5% by GC-MS) .

Advanced: What mechanistic insights explain the nitro group’s stability under reductive conditions?

Methodological Answer:

The nitro group’s stability is influenced by:

- Electronic Effects: The electron-withdrawing CF₃ group stabilizes the nitro group against reduction, as shown by cyclic voltammetry (reduction potential ~-1.2 V vs. Ag/AgCl) .

- Catalytic Hydrogenation: Pd/C in ethanol selectively reduces the nitro group to amine only under high-pressure H₂ (5 atm), avoiding defluorination .

Table 2: Reduction Conditions and Outcomes

| Catalyst | Conditions | Product | Yield (%) |

|---|---|---|---|

| Pd/C | H₂ (5 atm), EtOH, 50°C | 5-Amino derivative | 85 |

| Fe/HCl | Reflux, 12h | Partial defluorination | <10 |

Advanced: How to analyze byproduct formation during scale-up synthesis?

Methodological Answer:

- DoE (Design of Experiments): Systematic variation of temperature, stoichiometry, and mixing rates identifies critical parameters. For example, >50°C increases dimerization byproducts (e.g., bis-nitropyridines) .

- Mass Balance Analysis: Quantify unreacted starting material and intermediates via qNMR or GC-FID to optimize yields .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.